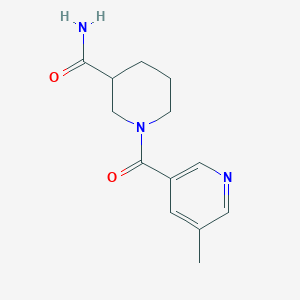
1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is a compound that features a piperidine ring substituted with a 5-methylpyridine-3-carbonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with piperidine-3-carboxamide under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-containing molecules, such as:
- 2-amino-4-(1-piperidine)pyridine derivatives
- Pyridine-indole compounds
Uniqueness
1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
648422-26-8 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5-methylpyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-11(7-15-6-9)13(18)16-4-2-3-10(8-16)12(14)17/h5-7,10H,2-4,8H2,1H3,(H2,14,17) |
InChI Key |
XFVLFVZEFOYJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


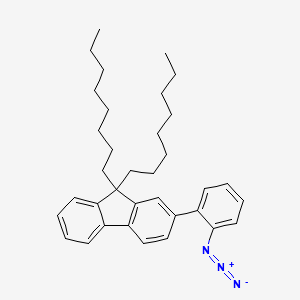

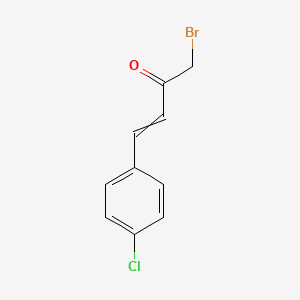
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
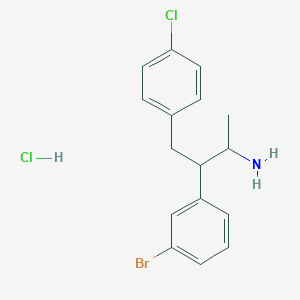
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
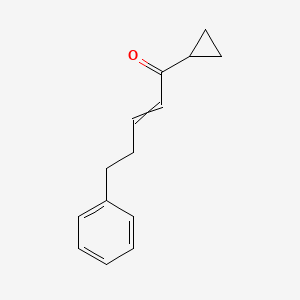
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)

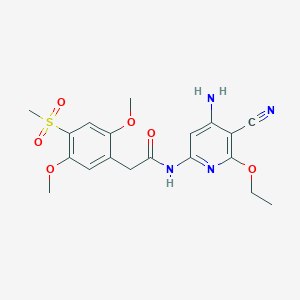
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
